molecular formula C14H12N2S B009623 N-phenyl-4H-3,1-benzothiazin-2-amine CAS No. 109768-66-3

N-phenyl-4H-3,1-benzothiazin-2-amine

Cat. No.: B009623
CAS No.: 109768-66-3
M. Wt: 240.33 g/mol
InChI Key: SBKNNFLJGWHKMG-UHFFFAOYSA-N
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Description

N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with an amine group attached to the second position and a phenyl group attached to the nitrogen atom. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other acidic catalysts to promote ring closure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .

Scientific Research Applications

N-phenyl-4H-3,1-benzothiazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .

Comparison with Similar Compounds

Uniqueness: N-phenyl-4H-3,1-benzothiazin-2-amine is unique due to its specific substitution pattern and the presence of both an amine and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-phenyl-4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKNNFLJGWHKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388191
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109768-66-3
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-4H-3,1-benzothiazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-phenyl-4H-3,1-benzothiazin-2-amine

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